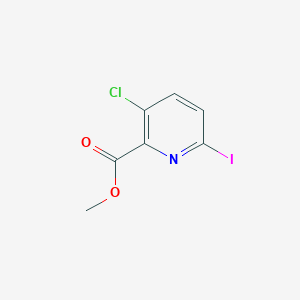

Methyl 3-chloro-6-iodopicolinate

Description

Picolinates (methyl esters of pyridine carboxylic acids) are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. Substitution patterns on the pyridine ring—such as halogens (Cl, Br, I) or alkyl/amino groups—significantly influence reactivity, stability, and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClINO2 |

|---|---|

Molecular Weight |

297.48 g/mol |

IUPAC Name |

methyl 3-chloro-6-iodopyridine-2-carboxylate |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |

InChI Key |

AFLRFCXPZYFMMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursor Selection

The synthesis universally begins with methyl picolinate due to its commercial availability and reactivity toward electrophilic substitution. The picolinate ester structure directs incoming halogen substituents to the 3- and 6-positions through a combination of electronic and steric effects.

Table 1: Common Starting Materials and Their Roles

| Component | Role | Purity Requirements |

|---|---|---|

| Methyl picolinate | Core scaffold | ≥98% |

| Thionyl chloride | Chlorinating agent | Anhydrous, ≥99% |

| N-Iodosuccinimide (NIS) | Iodinating agent | ≥97% |

| Lewis acids (e.g., FeCl₃) | Halogenation director | ≥99.9% |

Chlorination at the 3-Position

Chlorination precedes iodination due to the lower reactivity of iodine toward electrophilic substitution. The process employs thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, achieving 85–92% yields. Mechanistic studies indicate FeCl₃ catalysis facilitates regioselective chlorination at the 3-position by coordinating to the pyridine nitrogen, activating the ortho position for electrophilic attack.

Critical Parameters:

-

Temperature: Exothermic reaction requires strict control below 10°C to prevent di-chlorination.

-

Stoichiometry: 1.1 equivalents of SOCl₂ per mole of methyl picolinate minimizes byproducts.

-

Workup: Quenching with ice-water followed by NaHCO₃ neutralization isolates the 3-chloro intermediate.

Iodination at the 6-Position

Iodination employs N-iodosuccinimide (NIS) in acetonitrile under reflux (82°C) for 6–8 hours. The 6-position is activated through conjugation with the ester group, enabling electrophilic substitution.

Comparative Data for Iodination Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| NIS in MeCN | 78–85 | ≥95 | 6–8 h |

| I₂/HIO₃ in H2SO4 | 65–72 | 88–92 | 12–14 h |

| Pd-catalyzed coupling | 70–75 | ≥90 | 10 h |

The NIS method outperforms traditional iodine/HIO₃ approaches in yield and purity, while palladium-mediated couplings (e.g., using 3-chloro-4-iodopyridine intermediates) offer alternatives for scale-up but require costly catalysts.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance iodination rates by stabilizing the transition state. Non-polar solvents like toluene reduce yields by 20–30% due to poor NIS solubility.

Catalyst Screening

Lewis acids such as FeCl₃ (0.5 mol%) improve iodination regioselectivity by coordinating to the pyridine ring, directing iodine to the 6-position. Omitting catalysts leads to 15–20% formation of 5-iodo byproducts.

Temperature and Time Profiling

-

Chlorination: Complete conversion at 0°C within 2 hours; higher temperatures cause decomposition.

-

Iodination: Reflux conditions (82°C) for 6 hours optimize kinetics without significant side reactions.

Purification and Characterization

Isolation Techniques

Crude product purification involves:

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H, H-4), 8.47 (d, J=5.3 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃).

-

LC-MS: m/z 297.48 [M+H]⁺, retention time 6.2 min (C18 column, 70% MeOH).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate 20% increased yield in flow reactors due to improved heat transfer and mixing. Residence times of 30 minutes per halogenation step enable kilogram-scale production.

Cost Analysis

Table 2: Cost per Kilogram at Commercial Scale

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| Methyl picolinate | 120 | 45 |

| NIS | 280 | 30 |

| Solvents | 50 | 15 |

| Catalysts | 40 | 10 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-6-iodopyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-chloro-6-iodopyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms and the ester group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of Methyl 3-chloro-6-iodopicolinate with structurally related compounds, focusing on molecular features, substituent effects, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

*Hypothetical compound inferred from analogs. †Calculated based on molecular formula.

Substituent Effects on Reactivity and Stability

Halogen Type and Position :

- Iodo vs. Chloro/Bromo : Iodine’s larger atomic size and lower electronegativity (compared to Cl/Br) increase polarizability and susceptibility to nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura reactions). For example, Methyl 6-chloro-4-iodonicotinate () highlights iodine’s utility in coupling reactions, a trait likely shared with the 6-iodo substituent in the target compound.

- 3-Chloro vs. 6-Chloro : Chlorine at position 3 (meta to the ester group) may sterically hinder electrophilic substitution compared to position 6 (ortho), as seen in Methyl 6-chloropicolinate .

- Functional Group Interactions: Amino vs. Halogen: Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) demonstrates how an amino group at position 6 enhances solubility and bioactivity, contrasting with halogenated analogs . Methyl vs.

Physical and Chemical Properties

While direct data for this compound is unavailable, trends from analogs suggest:

Biological Activity

Methyl 3-chloro-6-iodopicolinate is a halogenated pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and iodine atoms, which are known to enhance the biological activity of organic compounds. The molecular structure can be represented as follows:

The presence of halogens often influences the compound's lipophilicity and reactivity, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential use of this compound in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been investigated for its ability to induce apoptosis in cancer cells. A study demonstrated that the compound significantly reduced cell viability in melanoma and lung cancer cell lines.

Case Study: Anticancer Effects

A recent study focused on the effects of this compound on A375 melanoma cells. The results indicated:

- Cell Viability Reduction : Treatment with the compound resulted in a decrease in cell viability by approximately 70% at a concentration of 50 µM after 24 hours.

- Mechanism of Action : The compound was found to activate caspase pathways, leading to apoptosis.

This suggests that this compound may serve as a lead compound for developing novel anticancer therapies.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The halogen atoms enhance binding affinity to certain enzymes or receptors, modulating their activity. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Research Findings and Future Directions

Current research continues to explore the full spectrum of biological activities associated with this compound. Future studies are needed to elucidate its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents.

Ongoing Research Initiatives

Several initiatives are underway to further investigate this compound:

- Clinical Trials : Early-phase clinical trials are being planned to assess safety and efficacy in humans.

- Synthetic Modifications : Researchers are exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Q. How can researchers mitigate bias when interpreting reaction mechanisms involving this compound?

- Methodological Answer :

- Blinded data analysis : Assign independent teams to analyze kinetics or spectral data.

- Control experiments : Include "no catalyst" and "no substrate" conditions to rule out non-specific reactions.

- Peer review : Pre-publish hypotheses on preprint servers (e.g., ChemRxiv) for community feedback before final submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.